N-(4-Fluoro-3-iodophenyl)formamide
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Overview
Description
N-(4-Fluoro-3-iodophenyl)formamide is an organic compound with the molecular formula C7H5FINO It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-iodophenyl)formamide typically involves the formylation of aniline derivatives. One common method is the reaction of 4-fluoro-3-iodoaniline with formic acid or formic acid derivatives under acidic conditions. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, to yield the desired formamide product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the formylation of aromatic amines, providing a mild, simple, and efficient route to formamide derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-iodophenyl)formamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formamide group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylformamides.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the formamide group.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
N-(4-Fluoro-3-iodophenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated compounds.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-iodophenyl)formamide involves its interaction with various molecular targets. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, in medicinal chemistry, the compound may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)formamide
- N-(3-Iodophenyl)formamide
- N-(4-Chloro-3-iodophenyl)formamide
Uniqueness
N-(4-Fluoro-3-iodophenyl)formamide is unique due to the simultaneous presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents can impart distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems, compared to similar compounds with only one halogen substituent .
Properties
CAS No. |
647025-65-8 |
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Molecular Formula |
C7H5FINO |
Molecular Weight |
265.02 g/mol |
IUPAC Name |
N-(4-fluoro-3-iodophenyl)formamide |
InChI |
InChI=1S/C7H5FINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |
InChI Key |
MEQNTADHUYZLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC=O)I)F |
Origin of Product |
United States |
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